

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Difluoroisonicotinonitrile

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Compound of Interest

Compound Name: **3,5-Difluoroisonicotinonitrile**

Cat. No.: **B577487**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from **3,5-Difluoroisonicotinonitrile**. This versatile building block is activated towards nucleophilic aromatic substitution (SNAr), enabling the synthesis of a variety of substituted pyridine derivatives which are key scaffolds in numerous active pharmaceutical ingredients (APIs).

The following sections detail the synthesis of two key intermediates: 3-Amino-5-fluoroisonicotinonitrile and 3-Hydrazinyl-5-fluoroisonicotinonitrile, and their subsequent conversion into more complex heterocyclic systems.

Synthesis of 3-Amino-5-fluoroisonicotinonitrile via Nucleophilic Aromatic Substitution

The fluorine atoms in **3,5-Difluoroisonicotinonitrile** activate the pyridine ring for nucleophilic attack. One of the most fundamental transformations is the selective displacement of one fluorine atom by an amine. This section details the synthesis of 3-Amino-5-fluoroisonicotinonitrile, a versatile intermediate for the preparation of various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Amino-5-fluoroisonicotinonitrile

This protocol is based on analogous reactions of fluorinated pyridines with ammonia.

Materials:

- **3,5-Difluoroisonicotinonitrile**

- Aqueous Ammonia (28-30%)

- Dimethyl Sulfoxide (DMSO)

- Deionized Water

- Ethyl Acetate

- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate

- Round-bottom flask

- Magnetic stirrer and stir bar

- Reflux condenser

- Heating mantle or oil bath

- Separatory funnel

- Rotary evaporator

- Silica gel for column chromatography

Procedure:

- To a solution of **3,5-Difluoroisonicotinonitrile** (1.0 eq) in DMSO (5 mL per mmol of starting material), add aqueous ammonia (5.0 eq).

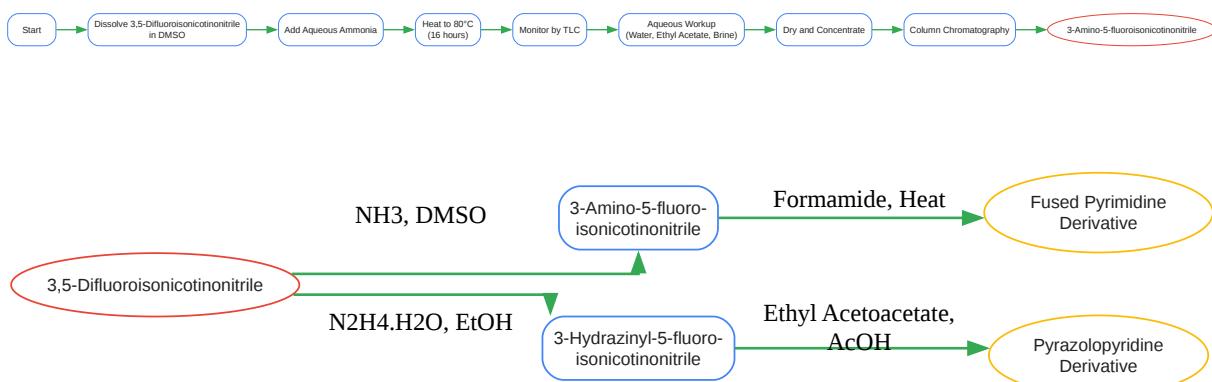
- Heat the reaction mixture to 80 °C and stir for 16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into deionized water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (2 x 15 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Amino-5-fluoroisonicotinonitrile.

Quantitative Data:

Parameter	Value	Reference
Starting Material	3,5-Difluoroisonicotinonitrile	-
Nucleophile	Aqueous Ammonia	-
Solvent	DMSO	-
Temperature	80 °C	Analogous Reactions
Reaction Time	16 hours	Analogous Reactions
Typical Yield	75-85%	Estimated based on similar reactions
Purity	>98% (after chromatography)	-

Logical Workflow for the Synthesis of 3-Amino-5-fluoroisonicotinonitrile:

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